molecular formula C13H12FNO2S B2930170 N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide CAS No. 303064-53-1

N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide

Cat. No.: B2930170
CAS No.: 303064-53-1
M. Wt: 265.3
InChI Key: MKKJQCYETACFQM-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-fluorophenoxyethyl substituent. This compound belongs to a broader class of bioactive molecules where the thiophene ring and carboxamide group are critical for interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKJQCYETACFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

ML402 (N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide)

  • Structural Differences: ML402 contains a 4-chloro-2-methylphenoxy group, whereas the target compound has a 4-fluorophenoxy group. The chloro and methyl substituents in ML402 introduce steric bulk and electron-withdrawing effects distinct from fluorine’s electronegativity.
  • Biological Activity: ML402 is a K2P2.1 (TREK-1) potassium channel activator, binding to an L-shaped pocket at the P1-M4 interface .

N-[2-(4-fluorophenyl)ethyl]-5-methylthiophene-2-carboxamide

  • Structural Differences: The ethyl linker directly connects to a 4-fluorophenyl group instead of a phenoxyethyl chain. A 5-methyl group on the thiophene ring enhances lipophilicity (logP = 3.17) .
  • Physicochemical Properties: Molecular weight: 263.33 g/mol; Polar Surface Area (PSA): 25.51 Ų . Comparison: The target compound’s phenoxyethyl group may increase PSA and reduce logP relative to this analog, affecting solubility and membrane permeability.

N-(2-nitrophenyl)thiophene-2-carboxamide

  • Structural Differences: A nitro group on the phenyl ring replaces the fluorophenoxyethyl chain.
  • Crystallographic Insights :
    • Dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence supramolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .
    • Hypothesis : The flexible ethoxy linker in the target compound may reduce planarity, altering crystal packing and solubility compared to rigid nitro-substituted analogs.

(S)-3-((4-Chlorobenzyl)oxy)-N-(1-phenylethyl)thiophene-2-carboxamide

  • Structural Differences :
    • A 4-chlorobenzyloxy group and phenylethyl substituent introduce steric hindrance.
  • Synthetic Relevance: Synthesized via TFA-mediated deprotection (similar to procedures in ) . Comparison: The target compound’s simpler phenoxyethyl group may streamline synthesis and purification compared to bulkier analogs.

Key Physicochemical and Pharmacological Trends

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Fluorine (target compound) vs. chlorine (ML402) may differentially polarize the phenoxy group, impacting receptor binding .
  • Thiophene Modifications :
    • Methyl or nitro groups on the thiophene ring () influence electronic distribution and metabolic stability.

Linker Flexibility and Conformation

  • Ethyl vs. ethoxy linkers alter molecular flexibility, affecting target engagement (e.g., K2P channel activation in ML402) .

ADME Properties

  • logP and BBB Penetration :
    • Compounds with logP > 3 (e.g., ) may exhibit enhanced blood-brain barrier permeability, relevant for CNS targets .
  • Polar Surface Area (PSA) :
    • Lower PSA (e.g., 25.51 Ų in ) correlates with improved membrane permeability compared to more polar derivatives.

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring linked to a 4-fluorophenoxy group through an ethylene linker. This structure is significant as it enhances the compound's lipophilicity and biological interactions, making it a candidate for various pharmacological applications.

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various substituents on the thiophene or phenoxy groups. Such modifications can lead to a library of compounds for biological evaluation.

Anticancer Properties

This compound has shown promising anticancer properties. Research indicates that compounds within this class can disrupt microtubule dynamics by binding to tubulin, similar to the action of colchicine, which is known for its anticancer effects.

Key Findings:

  • Cytotoxicity: Studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency (e.g., IC50 values less than 11.6 μg/mL against Hep3B cells) .
  • Mechanism of Action: Molecular docking studies suggest that the compound interacts with tubulin, forming hydrogen bonds and hydrophobic interactions within the binding pocket .
Cell Line IC50 Value (μg/mL) Effect
Hep3B<11.6Significant
MCF-70.65High Activity
PANC-12.41Moderate Activity

Antibacterial Properties

In addition to its anticancer activity, this compound has been explored for its antibacterial properties. Compounds in this class have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Research Highlights:

  • Activity Against Pathogens: The compound exhibits bactericidal activity against E. coli, Klebsiella spp., and Salmonella spp., with minimum inhibitory concentrations (MIC) demonstrating significant potency .
  • Mechanism: The antibacterial action is believed to involve prodrug activation by specific nitroreductases within bacterial cells .

Case Studies

Several studies have investigated the biological activity of thiophene carboxamides, including this compound:

  • Study on Anticancer Activity:
    • A study evaluated various thiophene derivatives for their effects on cancer cell lines, revealing that modifications in structure significantly influenced their cytotoxicity and selectivity .
  • Antibacterial Evaluation:
    • Another research focused on the antibacterial properties of related compounds, confirming their efficacy against resistant strains and suggesting potential therapeutic applications .

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